molecular formula C22H16Cl2N2O3 B11198600 3,5-dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

3,5-dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11198600
M. Wt: 427.3 g/mol
InChI Key: YXWKGGVJQAGLAV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzonitrile. This intermediate is then reacted with 2-(3-methylphenyl)-1,3-benzoxazole in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the dichloro groups, resulting in a less chlorinated derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-dichloro-4-formyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3,5-Dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring and the specific substitution pattern on the benzamide core

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

3,5-dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C22H16Cl2N2O3/c1-12-4-3-5-13(8-12)22-26-18-11-15(6-7-19(18)29-22)25-21(27)14-9-16(23)20(28-2)17(24)10-14/h3-11H,1-2H3,(H,25,27)

InChI Key

YXWKGGVJQAGLAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl

Origin of Product

United States

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